Meclofenamic Acid-d4

Descripción general

Descripción

Meclofenamic Acid-d4 is a deuterated form of Meclofenamic Acid, a non-steroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, primary dysmenorrhea, heavy menstrual blood loss, rheumatoid arthritis, and osteoarthritis . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Meclofenamic Acid-d4 typically involves the total synthesis method, where a synthetic precursor with deuteration is reacted with an appropriate chemical reagent to generate this compound . The specific reaction conditions and reagents used can vary, but the process generally involves multiple steps to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the final product. The deuterated precursor is synthesized first, followed by its conversion to this compound through a series of chemical reactions.

Análisis De Reacciones Químicas

Types of Reactions: Meclofenamic Acid-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, amine derivatives, and various substituted aromatic compounds .

Aplicaciones Científicas De Investigación

Meclofenamic Acid-d4 has several scientific research applications, including:

Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Meclofenamic Acid.

Biology: Employed in studies to understand the biological effects and mechanisms of action of Meclofenamic Acid.

Medicine: Investigated for its potential therapeutic effects and safety profile in various medical conditions.

Industry: Utilized in the development of new NSAIDs and other pharmaceutical compounds

Mecanismo De Acción

Meclofenamic Acid-d4, like its parent compound, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the formation of prostaglandins, which are mediators of inflammation, pain, and fever . The compound competes for binding at the prostaglandin receptor site, thereby reducing the symptoms associated with inflammation and pain .

Comparación Con Compuestos Similares

Mefenamic Acid: Another NSAID with similar anti-inflammatory and analgesic properties.

Flufenamic Acid: A related compound with similar uses but different pharmacokinetic properties.

Tolfenamic Acid: Another fenamate NSAID used for similar indications.

Uniqueness: Meclofenamic Acid-d4 is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic stability and distribution of the compound, providing valuable insights into its behavior in biological systems .

Actividad Biológica

Meclofenamic Acid-d4 is a deuterated form of meclofenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The compound exhibits competitive inhibition with IC50 values of approximately 40 nM for COX-1 and 3 μM for COX-2 . Additionally, this compound has been shown to inhibit lipoxygenase pathways, further contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound. It is rapidly absorbed following oral administration, with peak plasma concentrations typically achieved within 0.5 to 2 hours . The compound is extensively metabolized in the liver, with one significant metabolite exhibiting approximately 20% of the parent compound's activity in inhibiting COX enzymes .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Absorption | Rapid (0.5 - 2 hours to peak) |

| Bioavailability | Complete from capsules |

| Protein Binding | >99% |

| Volume of Distribution | 9.1 to 43.2 L |

| Metabolism | Extensive, with active metabolites |

Biological Activity

This compound has been utilized in various studies to assess its biological effects. Its primary applications include:

- Anti-inflammatory Effects : By inhibiting COX enzymes, this compound reduces inflammation in conditions such as arthritis and dysmenorrhea.

- Analgesic Properties : The compound is effective in managing mild to moderate pain due to its ability to block pain signaling pathways.

- Potential Therapeutic Uses : Research continues into its efficacy in treating other inflammatory conditions and assessing its safety profile .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : Research demonstrated that this compound effectively inhibits both cyclooxygenase and lipoxygenase pathways in vitro, confirming its role as a potent anti-inflammatory agent .

- Metabolic Pathway Analysis : A study utilizing mass spectrometry identified the metabolic pathways associated with this compound, providing insights into its pharmacological behavior in biological systems.

- Environmental Impact Studies : Investigations into the environmental persistence of mefenamic acid derivatives indicated that these compounds can affect aquatic organisms at low concentrations, highlighting the importance of understanding their biological activity beyond human health .

Propiedades

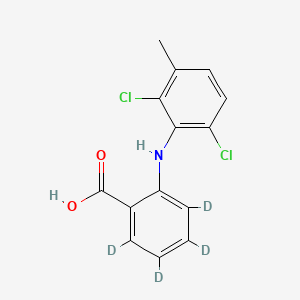

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2,6-dichloro-3-methylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDNJUWAMKYJOX-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C=CC(=C2Cl)C)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676002 | |

| Record name | 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185072-18-7 | |

| Record name | 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.